Elsulfavirine - 868046-19-9

Elsulfavirine

Catalog Number: EVT-266992
CAS Number: 868046-19-9
Molecular Formula: C24H17BrCl2FN3O5S
Molecular Weight: 629.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elsulfavirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), plays a crucial role in HIV/AIDS treatment research. It acts as a prodrug, metabolized into its pharmacologically active form, VM1500A, in the body. [] While primarily recognized for its antiviral activity against HIV-1, recent research highlights its potential in other areas like neuropathic pain management. []

Future Directions
  • Further investigate resistance mechanisms: A more comprehensive understanding of mutations conferring resistance to Elsulfavirine is crucial for optimizing its clinical use. []
  • Develop long-acting formulations: Investigating long-acting formulations of Elsulfavirine could improve patient adherence and potentially enhance treatment outcomes. []
  • Investigate potential in neuropathic pain management: Preclinical and clinical studies are needed to evaluate the efficacy and safety of Elsulfavirine in managing neuropathic pain, particularly in the context of HIV infection. []

VM1500A

Compound Description: VM1500A is the active metabolite of the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) prodrug, Elsulfavirine (Elpida®). [] VM1500A has been shown to be a potent and selective inhibitor of the human carbonic anhydrase (CA, EC 4.2.1.1) isoform VII (hCA VII). [] hCA VII is a known target for the treatment of neuropathic pain, a common neurological complication of HIV infection. []

Efavirenz

Compound Description: Efavirenz (EFV) is a first-generation NNRTI commonly used in HIV treatment regimens. [, , ] It is often included as a comparator drug in clinical trials evaluating the efficacy and safety of new NNRTIs like Elsulfavirine. [, ]

Relevance: Efavirenz serves as a benchmark for comparing the efficacy, safety, and tolerability of Elsulfavirine in clinical settings. [, ] Head-to-head studies help establish Elsulfavirine's potential advantages or disadvantages compared to existing treatment options.

Lamivudine

Compound Description: Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) frequently used in combination with other antiretroviral drugs, including NNRTIs like Elsulfavirine, for HIV treatment. [, ]

Relevance: Lamivudine is often included in combination regimens with Elsulfavirine to target multiple stages of the HIV replication cycle. [, ] Understanding the potential for drug resistance mutations arising from Lamivudine use is crucial when evaluating the overall effectiveness of Elsulfavirine-containing treatment regimens.

Tenofovir Disoproxil Fumarate

Compound Description: Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor (NtRTI) commonly used in combination with other antiretroviral drugs, including Elsulfavirine, for HIV treatment. [, ]

Relevance: Similar to Lamivudine, Tenofovir disoproxil fumarate is often used alongside Elsulfavirine in combination HIV treatment regimens. [, ] The inclusion of Tenofovir disoproxil fumarate aims to improve treatment efficacy by targeting multiple stages of viral replication.

Emtricitabine

Compound Description: Emtricitabine (FTC) is another NRTI used in combination with other antiretroviral drugs, including NNRTIs like Elsulfavirine, for HIV treatment. []

Relevance: Emtricitabine is often used alongside Elsulfavirine, similar to Lamivudine and Tenofovir. [] It targets a different stage of the HIV replication cycle than Elsulfavirine, contributing to the overall effectiveness of the treatment regimen.

Synthesis Analysis

The synthesis of elsulfavirine involves several key steps that utilize various chemical reactions and reagents. The synthesis pathway typically includes:

  1. Starting Materials: The synthesis begins with the appropriate indole and aryl sulfone derivatives, which serve as the core structural components.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions that form the sulfonamide linkages characteristic of the compound.
  3. Purification: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate the pure compound.
  4. Characterization: The synthesized compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

The specific parameters of temperature, reaction time, and concentrations can vary depending on the exact synthetic route chosen, but detailed conditions are often optimized during laboratory development.

Molecular Structure Analysis

Elsulfavirine's molecular structure is characterized by its unique indole and sulfonamide moieties. The compound features a complex arrangement that allows it to effectively bind to the active site of HIV reverse transcriptase. Key structural details include:

  • Molecular Formula: C₁₆H₁₅ClF₂N₃O₃S
  • Molecular Weight: Approximately 393.83 g/mol
  • 3D Structure: The three-dimensional conformation is essential for its binding affinity and efficacy against HIV. Computational modeling studies often provide insights into how the molecule interacts with the target enzyme.

The presence of halogen substituents enhances its binding properties, contributing to its potency as an inhibitor.

Chemical Reactions Analysis

Elsulfavirine undergoes various chemical reactions during its synthesis and in its interactions with biological targets:

  1. Formation of Sulfonamide Bonds: The key reaction involves the formation of sulfonamide bonds between an amine group and a sulfonyl chloride.
  2. Hydrolysis: As a prodrug, elsulfavirine requires metabolic conversion to become active; this involves hydrolysis reactions that release the active form of the drug.
  3. Binding Interactions: In biological systems, elsulfavirine interacts with HIV reverse transcriptase through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

These reactions are critical for both its synthesis and therapeutic action.

Mechanism of Action

Elsulfavirine functions primarily by inhibiting HIV reverse transcriptase, thereby preventing viral replication. The mechanism involves:

  • Binding to the Active Site: Elsulfavirine binds to a specific pocket on reverse transcriptase, blocking the enzyme's ability to synthesize viral DNA from RNA templates.
  • Disruption of Viral Replication: By inhibiting this critical step in the viral life cycle, elsulfavirine effectively reduces viral load in infected individuals.
  • Resistance Profile: Studies indicate that elsulfavirine maintains efficacy against certain resistant strains of HIV due to its distinct binding characteristics compared to other NNRTIs.

This multifaceted mechanism underscores its potential as an effective therapeutic agent in managing HIV infection.

Physical and Chemical Properties Analysis

The physical and chemical properties of elsulfavirine are crucial for its formulation and application:

  • Solubility: Elsulfavirine exhibits moderate solubility in organic solvents, which is important for its formulation into pharmaceutical preparations.
  • Stability: The compound's stability under physiological conditions has been evaluated, indicating that it remains stable prior to conversion into its active form.
  • pKa Values: Understanding the pKa values helps predict its behavior in biological systems, influencing absorption and distribution.

These properties are essential for optimizing dosage forms and ensuring therapeutic efficacy.

Applications

Elsulfavirine has several important applications in medical science:

  1. Antiretroviral Therapy: It serves as a key component in combination therapies for HIV treatment, particularly for patients with drug-resistant strains.
  2. Research Tool: Its mechanism provides insights into HIV biology and drug resistance mechanisms, aiding further drug development.
  3. Clinical Trials: Ongoing studies evaluate its long-term efficacy and safety profiles compared to existing therapies.

As research continues, elsulfavirine may play a significant role in advancing HIV treatment strategies globally.

Introduction to Elsulfavirine in Antiretroviral Therapy

Emergence of Elsulfavirine as a Next-Generation NNRTI

Elsulfavirine belongs to the latest class of NNRTIs designed to overcome key challenges in HIV treatment. Traditional NNRTIs like efavirenz exhibit low genetic barriers to resistance—where single mutations (e.g., K103N) cause high-level resistance—and significant neuropsychiatric side effects. Elsulfavirine’s distinct molecular structure enables tighter binding to the reverse transcriptase hydrophobic pocket, enhancing resilience against common resistance mutations. In vitro studies demonstrate sustained antiviral activity against HIV-1 strains resistant to efavirenz and nevirapine, particularly those with K103N, Y181C, and G190A mutations [3] [6] [9].

Pharmacokinetically, Elsulfavirine’s conversion to VM-1500A yields an extended half-life (>45 hours), supporting once-daily oral dosing. Its concentration in lymphoid tissues further optimizes viral suppression at viral reservoir sites. Preclinical data indicate a higher genetic barrier to resistance, requiring multiple coordinated mutations for virologic escape, a marked improvement over first-generation NNRTIs [4] [5] [9].

Historical Context: Development Milestones and First Global Approval

Elsulfavirine’s development pipeline, spearheaded by Viriom with origins at Roche, reflects strategic innovation in antiretroviral design. Initial synthesis (as RO-4970335) targeted NNRTIs with improved resistance profiles. Clinical advancement accelerated after Viriom acquired the compound, designating it VM-1500.

Table 1: Key Development Milestones of Elsulfavirine

YearMilestoneSignificance
2014Phase I PK trials (healthy volunteers)Established linear pharmacokinetics and 20mg optimal dose
2015Phase IIb (CROI/EACS)48-week data showed 85% virologic suppression (HIV RNA <50 copies/mL) in treatment-naïve patients
2017Russian Federation approval (Elpida®)First global approval for HIV-1 treatment in combination therapy
2021Inclusion in Russian first-line ART guidelinesRecommended with tenofovir + emtricitabine/lamivudine
2023-PresentPhase II long-acting injectable formulationsMonthly/quarterly VM-1500A injections in preclinical evaluation [1] [4] [5]

Approval in Russia (June 2017) marked the first global authorization based on pivotal trials comparing Elsulfavirine (20mg/day) to efavirenz (600mg/day), both combined with TDF/FTC. At 48 weeks, Elsulfavirine demonstrated non-inferior efficacy (90% vs. 86% viral suppression) and superior neuropsychiatric tolerability. Post-approval studies (n=1,296) confirmed real-world efficacy, with >90% achieving undetectable viral loads [1] [5] [7].

Role in Addressing Limitations of Traditional NNRTIs

Elsulfavirine mitigates two core constraints of classical NNRTIs: resistance vulnerability and therapeutic inflexibility.

  • Resistance Profile: Efavirenz fails rapidly with single mutations (e.g., K103N reduces susceptibility 25-fold). Elsulfavirine retains activity against >98% of NNRTI-resistant strains in in vitro phenotypic assays. This stems from VM-1500A’s flexible binding mode, which accommodates common RT mutations without significant affinity loss. Surveillance studies in Russia and Asia show <2% primary resistance to Elsulfavirine in NNRTI-experienced patients, contrasting sharply with 15–30% for efavirenz [3] [6] [9].

Table 2: Resistance Mutation Sensitivity Comparison

MutationEfavirenz Susceptibility (Fold Change)Elsulfavirine Susceptibility (Fold Change)
K103N25-fold ↓<2-fold ↓
Y181C2-fold ↓<2-fold ↓
G190A10-fold ↓3-fold ↓
V106M>100-fold ↓5-fold ↓ [3] [6] [9]
  • Therapeutic Applications: Long-acting injectable (LAI) formulations of VM-1500A leverage its extended half-life. Preclinical studies in dogs show sustained plasma concentrations >4 weeks post-injection, enabling monthly or quarterly dosing. An oral once-weekly formulation is also under investigation, contrasting sharply with efavirenz’s rigid daily dosing. This flexibility benefits key populations like patients with adherence barriers or hepatic impairment (Child-Pugh A/B), where Elsulfavirine requires no dose adjustment [5] [7] [9].

Additionally, Elsulfavirine’s low CYP3A4 induction minimizes interactions with TB/hepatitis co-medications (e.g., rifampicin, sofosbuvir), unlike efavirenz, which contraindicates rifampicin. Clinical studies confirm no dose adjustment is needed with these agents, broadening its use in endemic regions [5] [7].

Properties

CAS Number

868046-19-9

Product Name

Elsulfavirine

IUPAC Name

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide

Molecular Formula

C24H17BrCl2FN3O5S

Molecular Weight

629.3 g/mol

InChI

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32)

InChI Key

ULTDEARCBRNRGR-UHFFFAOYSA-N

SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl

Solubility

Soluble in DMSO

Synonyms

Elsulfavirine

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.